5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Physicochemical profiling Fragment-based drug design Solubility optimization

5,6,7,8-Tetrahydrobenzothieno[2,3-d][1,2,3]triazin-4(3H)-one (CAS 38359-86-3) is the unsubstituted parent tricyclic scaffold of the benzothieno[2,3-d][1,2,3]triazin-4-one heterocyclic family, bearing a fused tetrahydrobenzo[b]thiophene core and a 1,2,3-triazin-4(3H)-one ring. It is classified as a heterocyclic building block with molecular formula C₉H₉N₃OS (MW 207.25), a logP of 1.67–2.06, and one hydrogen-bond donor at the N3 position.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 38359-86-3
Cat. No. B182405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
CAS38359-86-3
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)N=NNC3=O
InChIInChI=1S/C9H9N3OS/c13-8-7-5-3-1-2-4-6(5)14-9(7)11-12-10-8/h1-4H2,(H,10,11,13)
InChIKeyGTRWBCRNNYLZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one (CAS 38359-86-3): Core Scaffold Procurement Guide for Medicinal Chemistry


5,6,7,8-Tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one (CAS 38359-86-3) is the unsubstituted parent tricyclic scaffold of the benzothieno[2,3-d][1,2,3]triazin-4-one heterocyclic family, bearing a fused tetrahydrobenzo[b]thiophene core and a 1,2,3-triazin-4(3H)-one ring [1]. It is classified as a heterocyclic building block with molecular formula C₉H₉N₃OS (MW 207.25), a logP of 1.67–2.06, and one hydrogen-bond donor at the N3 position [2]. This scaffold serves as the synthetic entry point for generating 3-substituted derivatives that have demonstrated antihistaminic and anti-hyperlipidemic activities in preclinical models [3].

Why 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one Cannot Be Replaced by Generic Triazinone Analogs


Substitution of this specific scaffold with close structural analogs introduces quantifiable shifts in physicochemical properties and biological targeting that undermine reproducibility in medicinal chemistry campaigns. The [2,3-d] ring fusion directs the trajectory of substituents differently than the [3,2-d] isomer, leading to distinct pharmacophoric geometries and target-interaction profiles [1]. Methylation at C7 raises logP by approximately 1.1 units (from ~1.7 to 2.8), altering solubility and permeability [2]. Removal of the tetrahydrobenzo ring yields the thieno[2,3-d][1,2,3]triazin-4-one core (CAS 38371-44-7; MW 153.16), which occupies a different chemical space entirely and lacks the hydrophobic surface area required for interactions exploited by benzothieno-triazinone derived leads . The following quantitative evidence section details these differentials.

Quantitative Differentiation Evidence: 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one vs. Closest Analogs


LogP Differential vs. 7-Methyl Analog: Hydrophilicity Advantage of the Unsubstituted Scaffold

The parent compound (CAS 38359-86-3) exhibits a measured/calculated logP of 1.67–2.06 [1], compared to logP 2.80 for the 7-methyl analog (CAS 496038-39-2) . This represents a logP reduction of 0.74–1.13 units, corresponding to an approximately 5- to 13-fold lower octanol/water partition coefficient. The lower logP of the parent scaffold is consistent with its single hydrogen-bond donor (N3-H) and absence of lipophilic alkyl substituents, favoring aqueous solubility during fragment screening and facilitating downstream formulation of derived leads.

Physicochemical profiling Fragment-based drug design Solubility optimization

Positional Isomer Differentiation: [2,3-d] vs. [3,2-d] Benzothieno-Triazinone Scaffolds Yield Distinct Biological Fingerprints

The [2,3-d] fusion isomer (target scaffold) places the triazine ring adjacent to the thiophene sulfur, whereas the [3,2-d] isomer places the triazine ring two bonds away from sulfur [1]. This topological difference produces divergent biological profiles: 3-substituted [2,3-d] derivatives (CP-3, CP-5, CP-8) act as H₁-receptor antagonists with in vivo bronchoprotection at 10 mg/kg (p < 0.001 vs. control) and low sedative liability compared to chlorpheniramine [2], while [3,2-d] derivatives exhibit DNA groove-binding and antiproliferative activity against HeLa cells, with the lead compound 3-(4-methoxyphenyl)benzothieno[3,2-d]-1,2,3-triazin-4(3H)-one showing the highest efficacy in that series [1]. No direct head-to-head comparison of the two unsubstituted parent isomers exists in the published literature.

Ring fusion topology Target engagement Medicinal chemistry lead optimization

Free N3-H Hydrogen Bond Donor: Synthetic Versatility Advantage over N3-Substituted Analogs

The target compound possesses one hydrogen-bond donor at N3 (HBD = 1) , whereas the 3-methyl analog (CAS 38359-87-4) has zero H-bond donors (HBD = 0) [1]. This single donor is critical for two reasons: (i) it enables N-alkylation, N-acylation, and N-arylation to generate diverse 3-substituted libraries directly from the parent scaffold; and (ii) it provides a pharmacophoric hydrogen-bond interaction that is absent in N3-substituted derivatives. The 3-methyl, 3-phenyl (CP-3), and 3-ethyl (CP-2) derivatives all require the parent compound as the synthetic precursor; none can be further derivatized at N3 once substituted [2]. The synthetic yield from the Gewald-derived 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide precursor to the parent triazinone is reported as 52% under optimized diazotization-cyclization conditions (NaNO₂/HCl, 0–5 °C) .

Combinatorial chemistry Library synthesis N-alkylation

Fragment-Like Physicochemical Profile: Occupies a Unique MW/LogP Niche Between Thieno and Benzothieno Cores

The target compound (MW 207.25, logP ~1.7–2.1, HBD 1, HBA 4) occupies an intermediate chemical space between the minimal thieno[2,3-d][1,2,3]triazin-4-one core (CAS 38371-44-7; MW 153.16, TPSA 82.1) and the more lipophilic 6-methyl-thieno analog (logP 0.98) [1]. With MW < 250 Da and logP < 3, the parent scaffold meets key fragment-based drug discovery (FBDD) criteria (Rule of Three: MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) except for HBA count (4 vs. ≤3), making it a borderline fragment suitable for screening libraries where modestly higher polarity is acceptable. The tetrahydrobenzo ring provides additional hydrophobic surface area (3 rotatable bonds = 0) that rigidifies the scaffold compared to the monocyclic thieno analog, which may improve binding entropy upon target engagement.

Fragment-based drug discovery Chemical space analysis Rule of Three compliance

Procurement-Relevant Application Scenarios for 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one (CAS 38359-86-3)


Combinatorial Library Synthesis via N3-Functionalization

The free N3-H position enables direct alkylation, acylation, or Mitsunobu-type coupling to generate diverse 3-substituted libraries. This is the primary procurement rationale for medicinal chemistry groups seeking to explore structure-activity relationships (SAR) across the benzothieno[2,3-d][1,2,3]triazin-4-one series. The 52% synthetic yield from the Gewald-derived aminocarboxamide precursor makes in-house synthesis viable for groups with diazotization capabilities, though direct procurement of the pre-formed scaffold (typically 95% purity, offered by Enamine as EN300-14808 and Santa Cruz Biotechnology as sc-278378) [1] enables immediate SAR expansion without investment in upstream synthetic steps.

Fragment-Based Screening Against GPCR and Lipid-Modulating Targets

With MW 207.25 and logP < 2.1, the scaffold meets core fragment-likeness criteria and is positioned for inclusion in fragment screening libraries targeting G-protein-coupled receptors (supported by the H₁-antagonist activity of CP-3/CP-5/CP-8 derivatives [2]) or lipid-metabolism enzymes (supported by the anti-hyperlipidemic activity of CP-1/CP-2/CP-6 derivatives comparable to atorvastatin [3]). Its rigid tricyclic core (zero rotatable bonds) offers entropic advantages in target binding relative to more flexible analogs.

Reference Standard for Benzothieno-Triazinone Derivative Characterization

The parent compound serves as an analytical reference standard for HPLC purity determination, LC-MS identity confirmation, and NMR structural validation of novel 3-substituted benzothieno[2,3-d][1,2,3]triazin-4-one derivatives. The well-characterized melting point (185–187 °C) [1] and defined LogP (1.67–2.06) [1] provide reproducible benchmarks for quality control of synthesized derivative batches.

Negative Control for [3,2-d] Isomer Antiproliferative Studies

Given that [3,2-d] benzothieno-triazinone derivatives exhibit DNA-binding and antiproliferative activity [4], the [2,3-d] isomer scaffold (this compound) can serve as a topological negative control in mechanistic studies, enabling researchers to attribute biological effects specifically to the [3,2-d] fusion geometry rather than to the benzothieno-triazinone framework generically.

Quote Request

Request a Quote for 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.